

# Application Notes & Protocols: Animal Models for Investigating Dicarboxylic Acid Metabolism

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## Introduction

Dicarboxylic acids (DCAs) are metabolites produced from the  $\omega$ -oxidation of fatty acids, a process that becomes particularly significant when the primary mitochondrial  $\beta$ -oxidation pathway is impaired or overloaded.<sup>[1]</sup> This alternative pathway occurs in the endoplasmic reticulum, converting monocarboxylic fatty acids into their dicarboxylic counterparts, which are then typically chain-shortened via  $\beta$ -oxidation within peroxisomes.<sup>[1][2]</sup> The presence of elevated levels of DCAs in urine, known as dicarboxylic aciduria, is a key diagnostic marker for inherited metabolic diseases, such as fatty acid oxidation disorders (FAODs), and can also indicate general metabolic stress.<sup>[1][3]</sup> Animal models are indispensable tools for elucidating the pathophysiology of these disorders, exploring the roles of DCAs in metabolic regulation, and for the preclinical evaluation of therapeutic strategies.<sup>[4][5]</sup> This document provides an overview of relevant animal models and detailed protocols for their use in studying DCA metabolism.

## Animal Models for Dicarboxylic Acid Metabolism

The choice of animal model depends on the specific research question, whether it involves studying a specific enzyme deficiency, a general impairment of mitochondrial function, or the metabolic effects of dietary DCAs.

## Pharmacologically-Induced Models

These models are useful for studying acute dicarboxylic aciduria resulting from the inhibition of mitochondrial  $\beta$ -oxidation.[6]

- Valproate-Induced Model: Valproic acid, an anticonvulsant drug, is known to inhibit mitochondrial  $\beta$ -oxidation and cause dicarboxylic aciduria.[6] It provides a model for drug-induced metabolic disruption.
- POCA-Induced Model: 2[5(4-chlorophenyl)pentyl] oxirane-2-carboxylate (POCA) is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), which is essential for the entry of long-chain fatty acids into mitochondria. Its use leads to impaired mitochondrial  $\beta$ -oxidation and subsequent dicarboxylic aciduria.[6]
- Hypoglycin-Induced Model: Hypoglycin, a toxin found in the unripe ackee fruit, and its metabolite inhibit several acyl-CoA dehydrogenases, leading to a metabolic state that mimics some aspects of FAODs, including dicarboxylic aciduria.[6]

## Diet-Induced Models

Dietary manipulation can be used to study how the metabolic system responds to a high load of fatty acids or direct administration of DCAs.

- High-Fat Diet (HFD) Models: Feeding rodents a high-fat diet can overload the mitochondrial  $\beta$ -oxidation pathway, leading to increased  $\omega$ -oxidation and mild dicarboxylic aciduria. This model is relevant for studying metabolic syndrome and obesity.[7]
- DCA-Supplemented Diet Models: Directly feeding specific DCAs, such as dodecanedioic acid (DC12) or undecanedioic acid (DC11), allows for the investigation of their specific metabolic fates and physiological effects.[8][9] For instance, feeding DC11 to wild-type mice has been shown to recapitulate the biochemical phenotype of Glutaric Aciduria Type 1 (GA1).[9][10] Recent studies show that dietary DC12 can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice by providing a non-storable alternative fat source.[7][8][11]

## Genetic Models (Mouse Models of FAODs)

Genetically engineered mouse models that lack specific enzymes in the  $\beta$ -oxidation pathway are crucial for studying the chronic consequences of these defects and for testing targeted

therapies like gene therapy.[4][5]

- VLCAD-Deficient (VLCAD<sup>-/-</sup>) Mice: These mice have a defect in very-long-chain acyl-CoA dehydrogenase and exhibit phenotypes such as cardiomyopathy, exercise intolerance, and cold-induced hypoglycemia.[4] They are a key model for studying long-chain FAODs.
- MCAD-Deficient (MCAD<sup>-/-</sup>) Mice: Lacking medium-chain acyl-CoA dehydrogenase, these mice model the most common FAOD in humans. They display fasting-induced hypoglycemia.[3] The presence of urinary DCAs is a characteristic feature.[1]
- Peroxisomal Metabolism Models (e.g., Abcd3 KO, Ehhadh KO): Knockout mice for peroxisomal transporters (Abcd3) or enzymes (Ehhadh) are used to study the specific role of peroxisomes in DCA  $\beta$ -oxidation. These models show an accumulation of specific long-chain DCAs.[1]

## Data Presentation: Dicarboxylic Acid Profiles

The following tables summarize representative quantitative data on urinary dicarboxylic acid levels in different animal models. Values are illustrative and can vary based on specific experimental conditions.

Table 1: Urinary Dicarboxylic Acid Levels in a Pharmacologically-Induced Model

Dicarboxylic Acid	Control (nmol/mg creatinine)	Valproate-Treated (nmol/mg creatinine)	Fold Change
Adipic acid (C6)	10 $\pm$ 3	150 $\pm$ 25	~15x
Suberic acid (C8)	5 $\pm$ 2	120 $\pm$ 20	~24x
Sebacic acid (C10)	< 2	80 $\pm$ 15	>40x

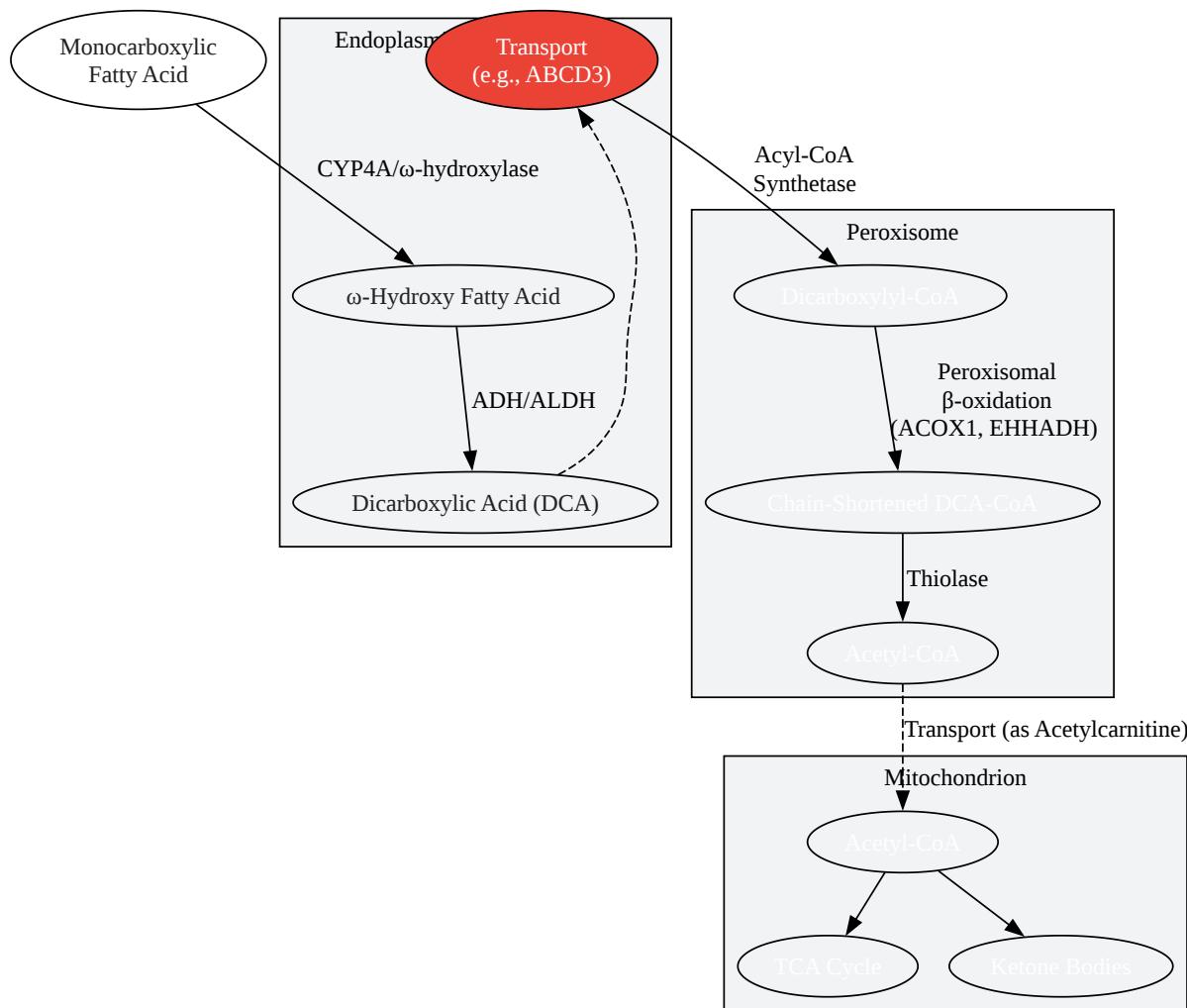
Data are hypothetical, based on trends described in the literature.[6]

Table 2: Urinary Dicarboxylic Acid Levels in Genetic Mouse Models

Dicarboxylic Acid	Wild-Type (C57BL/6J)	Ehhadh KO Mouse	Abcd3 KO Mouse
Adipic acid (C6)	~5 nmol/mg creat.	Normal	Normal
Suberic acid (C8)	~2 nmol/mg creat.	Elevated	Elevated
Sebamic acid (C10)	< 1 nmol/mg creat.	Elevated	Elevated
C14-DCA	Not Detected	Elevated	Not Reported
C16-DCA	Not Detected	Not Reported	Elevated

Data compiled from trends reported in literature.[\[1\]](#)

## Key Metabolic & Experimental Pathways (Visualized)

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## Experimental Protocols

### Protocol 1: Induction of Dicarboxylic Aciduria in Mice

#### A. Diet-Induced Model (Undecanedioic Acid Feeding)

This protocol is adapted from studies aiming to model GA1 biochemistry.[\[9\]](#)[\[10\]](#)

- Animal Model: Wild-type mice (e.g., C57BL/6J strain), 8-10 weeks old.
- Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- Diet Preparation:
  - Prepare a powdered diet.
  - Create the experimental diet by mixing undecanedioic acid (DC11) into the powdered diet at a concentration of 10% (w/w).
  - The control diet is the powdered diet without any addition.
- Feeding Regimen:
  - Replace the standard chow with the prepared control or DC11-enriched powdered diet.
  - Provide the respective diets for a period of 10-14 days.
  - Monitor food intake and body weight daily.
- Sample Collection: Collect urine and blood at the end of the feeding period as described in Protocol 2.

#### B. Pharmacologically-Induced Model (Valproate Administration)

This protocol describes acute induction of metabolic disruption.[\[6\]](#)

- Animal Model: Wistar rats or C57BL/6J mice.

- Fasting: Fast the animals overnight (12-16 hours) with free access to water to stimulate fatty acid metabolism.
- Drug Administration:
  - Prepare a solution of sodium valproate in sterile saline.
  - Administer valproate via intraperitoneal (i.p.) injection. A typical dose is 400 mg/kg body weight.
  - Administer an equal volume of sterile saline to the control group.
- Sample Collection:
  - Place animals in metabolic cages immediately after injection for urine collection.
  - Collect urine over a 12 to 24-hour period.
  - At the end of the collection period, blood can be collected via cardiac puncture under terminal anesthesia.

## Protocol 2: Sample Collection and Preparation

- Urine Collection:
  - Place individual mice in metabolic cages.
  - Collect urine for 12-24 hours. To prevent degradation, collection tubes can be kept on ice or contain a preservative like sodium azide.
  - Centrifuge the collected urine at 2000 x g for 10 minutes to remove contaminants.
  - Measure the volume, aliquot the supernatant, and store at -80°C until analysis.
- Plasma Collection:
  - Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

- Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood at 1500 x g for 15 minutes at 4°C.
- Carefully collect the plasma (supernatant), aliquot, and store at -80°C.

## Protocol 3: Analysis of Dicarboxylic Acids by LC-MS/MS

This method is based on the general principles for quantifying organic acids in biological fluids.  
[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Materials:

- Internal Standard (IS) solution: Prepare a stock solution of a stable isotope-labeled dicarboxylic acid not expected to be in the sample (e.g., D4-Adipic acid) in methanol.
- Extraction solvent: Methyl-tert-butyl ether (MTBE) with 3% phosphoric acid.
- Derivatization reagent: 3M HCl in n-butanol (prepared by bubbling HCl gas through anhydrous n-butanol or by careful addition of acetyl chloride to cold n-butanol).

- Sample Preparation and Extraction:

- Thaw urine or plasma samples on ice.
- In a glass tube, add 100 µL of sample (for urine, dilute 1:10 with water first).
- Add 10 µL of the working IS solution.
- Add 1 mL of the acidic MTBE extraction solvent.
- Vortex vigorously for 5 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.

- Derivatization:

- Transfer the upper organic layer (MTBE) to a new glass tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Add 50 µL of the 3M HCl in n-butanol reagent to the dried residue.
- Cap the tube tightly and heat at 65°C for 20 minutes to form the dibutyl esters of the dicarboxylic acids.
- Evaporate the reagent to dryness under nitrogen.

- LC-MS/MS Analysis:
  - Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 80% water, 20% acetonitrile with 0.1% formic acid).
  - Inject 5-10 µL onto a C18 reverse-phase HPLC column.
  - Perform chromatographic separation using a gradient of water and acetonitrile (both with 0.1% formic acid).
  - Detect the analytes using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Specific parent-product ion transitions for each dicarboxylic acid butyl ester must be optimized beforehand.
- Quantification:
  - Create a calibration curve using known concentrations of dicarboxylic acid standards processed through the same procedure.
  - Calculate the concentration of each DCA in the sample by comparing its peak area ratio (analyte/IS) to the calibration curve.
  - For urine samples, normalize the final concentration to the urinary creatinine level to account for dilution differences.

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